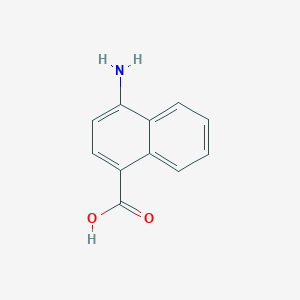

4-Amino-1-naphthoic acid

Description

BenchChem offers high-quality 4-Amino-1-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCAZWRERBLCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332630 | |

| Record name | 4-Amino-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-87-4 | |

| Record name | 4-Amino-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-1-naphthoic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Amino-1-naphthoic acid, a versatile organic compound with applications in the synthesis of dyes, fluorescent markers, and as a potential scaffold in drug discovery. This document outlines its key physicochemical characteristics, spectroscopic data, and relevant biological context.

Core Chemical and Physical Properties

4-Amino-1-naphthoic acid, also known as 4-aminonaphthalene-1-carboxylic acid, is a derivative of naphthalene (B1677914) bearing both an amino and a carboxylic acid functional group. These groups confer upon the molecule a combination of acidic and basic properties, influencing its solubility and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₂ | [1][2] |

| Molecular Weight | 187.19 g/mol | [1][2] |

| IUPAC Name | 4-aminonaphthalene-1-carboxylic acid | [2] |

| CAS Number | 32018-87-4 | [1][2] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | [2] |

| Predicted pKa | 4.73 ± 0.10 | [1] |

| Melting Point | >300 °C (for the related 4-amino-1-naphthalenesulfonic acid) | [3] |

| Solubility | Soluble in aqueous base; sparingly soluble in dichloromethane (B109758) (for the related 4-amino-1-naphthalenesulfonic acid). The carboxylic acid is expected to be soluble in polar organic solvents and aqueous bases. | [4] |

Chemical Structure

The structure of 4-Amino-1-naphthoic acid consists of a naphthalene ring system with an amino group at position 4 and a carboxylic acid group at position 1. This substitution pattern influences the electronic properties and reactivity of the aromatic system.

Spectroscopic Data and Analysis

The following sections provide an overview of the expected spectroscopic characteristics of 4-Amino-1-naphthoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. Protons on the same ring as the substituents will be the most affected. The amine and carboxylic acid protons will appear as broad singlets, with their chemical shifts being solvent-dependent.

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbons bearing the amino and carboxylic acid groups, as well as the other substituted and unsubstituted carbons of the naphthalene ring, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-1-naphthoic acid will exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Around 3400-3200 cm⁻¹ for the amino group.

-

O-H stretching: A broad band in the region of 3300-2500 cm⁻¹ for the carboxylic acid.

-

C=O stretching: A strong absorption around 1700-1680 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-N stretching: Around 1350-1250 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands in the ultraviolet region, characteristic of the π-π* transitions within the naphthalene ring system. The presence of the amino and carboxylic acid groups will influence the position and intensity of the absorption maxima (λmax).

Experimental Protocols

While a specific, detailed synthesis protocol for 4-Amino-1-naphthoic acid was not found in the surveyed literature, a general approach can be inferred from the synthesis of related compounds such as aminonaphthalenesulfonic and aminonaphthalene-8-carboxylic acids. A plausible synthetic route would involve the introduction of a nitro group onto 1-naphthoic acid, followed by reduction of the nitro group to an amino group.

General Workflow for Synthesis and Purification

Caption: A plausible synthetic pathway for 4-Amino-1-naphthoic acid.

Biological Activity and Drug Development Context

Derivatives of naphthoic acid and naphthoquinones are known to exhibit a range of biological activities, including antimicrobial and antitumor properties.[5] While specific protein targets for 4-Amino-1-naphthoic acid are not well-documented, its structural motifs are present in compounds with known pharmacological profiles. For instance, various amino acid derivatives of naphthoquinones have been investigated as proteasome inhibitors, a key target in cancer therapy.[6]

Furthermore, substituted naphthoic acid derivatives have been identified as antagonists for G-protein coupled receptors, such as the P2Y₁₄ receptor, which is involved in inflammatory responses.[7] The mechanism of action for some 1,4-naphthoquinone (B94277) derivatives has been shown to involve interaction with the mitochondrial respiratory chain.[8]

The amino and carboxylic acid functionalities of 4-Amino-1-naphthoic acid provide convenient handles for chemical modification, making it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

Potential Drug Discovery Workflow

Caption: A conceptual workflow for utilizing 4-Amino-1-naphthoic acid in drug discovery.

This guide provides a foundational understanding of 4-Amino-1-naphthoic acid for researchers and professionals in the chemical and pharmaceutical sciences. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

- 1. guidechem.com [guidechem.com]

- 2. 4-Amino-1-naphthoic acid | C11H9NO2 | CID 459314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-1-naphthalenesulfonic acid 97 84-86-6 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [The mechanism of action of a synthetic derivative of 1,4-naphthoquinone on the respiratory chain of liver and heart mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Solubility of 4-Amino-1-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-1-naphthoic acid (also known as 4-aminonaphthalene-1-carboxylic acid) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, qualitative information derived from analogous compounds, and detailed experimental protocols for determining its solubility.

Introduction to 4-Amino-1-naphthoic Acid

4-Amino-1-naphthoic acid is an aromatic organic compound containing both a carboxylic acid group and an amino group attached to a naphthalene (B1677914) ring system. Its chemical structure dictates its physicochemical properties, including its solubility in various solvents. The presence of both an acidic (carboxylic acid) and a basic (amino) functional group makes it an amphoteric molecule, with its solubility being significantly influenced by the pH of the medium. In organic solvents, its solubility is governed by the polarity of the solvent and the potential for hydrogen bonding and other intermolecular interactions.

Physicochemical Properties:

| Property | Value |

| Chemical Formula | C₁₁H₉NO₂ |

| IUPAC Name | 4-aminonaphthalene-1-carboxylic acid |

| CAS Number | 32018-87-4[1] |

| Molecular Weight | 187.19 g/mol [1] |

| Appearance | Typically a solid powder |

| pKa (Predicted) | 4.73 ± 0.10[2] |

Expected Solubility in Organic Solvents

The solubility of 4-Amino-1-naphthoic acid in organic solvents is determined by the interplay of its polar functional groups (-COOH and -NH₂) and the nonpolar naphthalene backbone.

-

Polar Solvents: Protic polar solvents like alcohols (methanol, ethanol) are expected to be relatively good solvents for 4-Amino-1-naphthoic acid. This is due to their ability to form hydrogen bonds with both the carboxylic acid and the amino group. Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are also likely to be effective solvents due to their high polarity and ability to accept hydrogen bonds.

-

Moderately Polar Solvents: Solvents like acetone (B3395972) and ethyl acetate, which are polar aprotic, are expected to show moderate solubility. They can act as hydrogen bond acceptors but not donors.

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are expected to be poor solvents for 4-Amino-1-naphthoic acid. The large, nonpolar naphthalene ring will have some affinity for these solvents, but the highly polar amino and carboxylic acid groups will significantly hinder dissolution.

Table 1: Qualitative Solubility of 3-Amino-2-naphthoic Acid in Various Organic Solvents [3]

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Water | Moderately Soluble[4] |

Note: This data is for an analogous compound and should be used as a general guideline only. Experimental verification for 4-Amino-1-naphthoic acid is essential.

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following is a detailed protocol for determining the solubility of 4-Amino-1-naphthoic acid in an organic solvent.

Materials and Equipment

-

4-Amino-1-naphthoic acid

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal jacketed glass vessel or temperature-controlled shaker

-

Magnetic stirrer and stir bars

-

Temperature probe

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

Spectroscopic Profile of 4-Amino-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-naphthoic acid, a key intermediate in the synthesis of various dyes, pigments, and potentially pharmaceutical compounds. Due to the limited availability of public domain spectroscopic data for 4-Amino-1-naphthoic acid, this guide presents the spectral data for the parent compound, 1-naphthoic acid, and discusses the expected spectral modifications arising from the presence of the 4-amino group. This approach provides a robust framework for the spectroscopic identification and characterization of 4-Amino-1-naphthoic acid.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-naphthoic acid. The anticipated shifts and changes for 4-Amino-1-naphthoic acid are also discussed.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of 1-Naphthoic Acid

The ¹H and ¹³C NMR data for 1-naphthoic acid in DMSO-d₆ are presented below.[1] The addition of a 4-amino group to the naphthalene (B1677914) ring is expected to cause a significant upfield shift (to lower ppm values) for the protons and carbons on the aromatic ring, particularly for those in close proximity to the amino group, due to its electron-donating nature.

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~13.17 | s (broad) | 1H | -COOH |

| Aromatic | 8.87 | d | 1H | H-8 |

| Aromatic | 8.16 | m | 2H | H-2, H-5 |

| Aromatic | 8.08 - 7.94 | m | 1H | H-4 |

| Aromatic | 7.74 - 7.46 | m | 3H | H-3, H-6, H-7 |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |

| Carbonyl | 169.1 | -COOH |

| Aromatic | 133.9 | C-4a |

| Aromatic | 133.4 | C-8a |

| Aromatic | 131.1 | C-1 |

| Aromatic | 130.3 | C-4 |

| Aromatic | 129.1 | C-5 |

| Aromatic | 128.2 | C-2 |

| Aromatic | 128.1 | C-8 |

| Aromatic | 126.7 | C-7 |

| Aromatic | 126.0 | C-6 |

| Aromatic | 125.4 | C-3 |

Note on 4-Amino-1-naphthoic acid: The amino group at the C-4 position would cause a significant upfield shift for H-3, H-5, and C-3, C-4a, C-5. The proton of the amino group would likely appear as a broad singlet in the region of 4-6 ppm, though this is highly dependent on solvent and concentration.

Table 2: FT-IR Spectroscopic Data of 1-Naphthoic Acid

The characteristic infrared absorption bands for 1-naphthoic acid are listed below. For 4-Amino-1-naphthoic acid, additional characteristic peaks for the N-H stretching and bending vibrations of the primary amine group would be expected.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C=O (Carboxylic Acid) | 1760-1690 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Carboxylic Acid) | 1320-1210 |

| C-H (Aromatic, out-of-plane bending) | 900-675 |

Note on 4-Amino-1-naphthoic acid: Expect to see two N-H stretching bands in the 3500-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.

Table 3: UV-Vis Spectroscopic Data of 1-Naphthoic Acid

The UV-Vis absorption data for 1-naphthoic acid in ethanol (B145695) is provided.[2][3] The introduction of an amino group, a strong auxochrome, at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima.

| Solvent | λmax (nm) | log ε |

| Ethanol | 293 | 3.9 |

Note on 4-Amino-1-naphthoic acid: The π-π* transitions of the naphthalene system will be affected by the electron-donating amino group, likely shifting the main absorption bands to longer wavelengths.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of aromatic carboxylic acids like 4-Amino-1-naphthoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

-

4-Amino-1-naphthoic acid

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

4-Amino-1-naphthoic acid

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum (air or KBr pellet without sample).

-

Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials and Equipment:

-

4-Amino-1-naphthoic acid

-

Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations that give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Turn on the spectrophotometer and allow it to warm up.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline.

-

Rinse a cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the logical relationship between the expected spectral features and the structure of 4-Amino-1-naphthoic acid.

Caption: General workflow for the spectroscopic analysis of 4-Amino-1-naphthoic acid.

Caption: Correlation of structural features of 4-Amino-1-naphthoic acid with expected spectroscopic signals.

References

An In-Depth Technical Guide to 4-Amino-1-naphthoic acid (CAS 32018-87-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-naphthoic acid, identified by the CAS number 32018-87-4, is a substituted derivative of naphthoic acid. Its chemical structure, featuring both an amino group and a carboxylic acid moiety on a naphthalene (B1677914) backbone, makes it a compound of interest for various chemical and pharmaceutical applications. This technical guide provides a comprehensive overview of the known properties and suppliers of 4-Amino-1-naphthoic acid, catering to the needs of professionals in research and drug development.

Chemical and Physical Properties

4-Amino-1-naphthoic acid is an organic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Amino-1-naphthoic acid

| Property | Value | Source |

| CAS Number | 32018-87-4 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| IUPAC Name | 4-aminonaphthalene-1-carboxylic acid | |

| Synonyms | 4-Amino-1-naphthalenecarboxylic acid | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | [1] |

| InChI | InChI=1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) | [1] |

| InChIKey | GTCAZWRERBLCFJ-UHFFFAOYSA-N | [1] |

| Predicted pKa | 4.73 ± 0.10 | [1] |

| Predicted XLogP3 | 2.4 | |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 63.3 Ų | [1] |

Synthesis and Characterization

-

Nitration: Introduction of a nitro group onto the naphthalene ring.

-

Oxidation: Conversion of a side chain to a carboxylic acid.

-

Reduction: Reduction of the nitro group to an amino group.

A generalized workflow for a potential synthesis is depicted in the following diagram.

Caption: A potential synthetic pathway to 4-Amino-1-naphthoic acid.

Characterization of the final product would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amino and carboxylic acid moieties.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of 4-Amino-1-naphthoic acid. While its structural similarity to other biologically active naphthoic acid derivatives suggests potential for investigation in various therapeutic areas, no specific targets, mechanisms of action, or in-depth pharmacological studies have been reported.

Naphthoic acid derivatives, in general, have been explored for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid) on a rigid aromatic scaffold provides a basis for potential interactions with biological macromolecules.

Given the absence of specific data, the following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like 4-Amino-1-naphthoic acid.

References

The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Naphthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalic acid and its derivatives represent a cornerstone in the development of functional organic molecules, with a rich history rooted in the early days of coal tar chemistry. From their initial discovery to their modern applications as advanced materials and therapeutic agents, these compounds have continually fascinated and driven innovation in chemical synthesis and biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones of naphthalic acid derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and a clear visualization of their mechanisms of action.

A Journey Through Time: The Discovery and History of Naphthalic Acid and Its Derivatives

The story of naphthalic acid is intrinsically linked to the discovery of its parent hydrocarbon, naphthalene (B1677914). In 1819, English chemist John Kidd first isolated a white crystalline substance from the distillation of coal tar, which he named "naphthaline"[1][2][3]. This discovery was a landmark event, demonstrating that coal tar was not merely a waste product but a valuable source of new chemical entities[1]. The chemical formula of naphthalene was later determined by Michael Faraday in 1826, and its bicyclic aromatic structure, composed of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later[2].

The journey from naphthalene to naphthalic acid is one of oxidation chemistry. Early investigations into the oxidation of naphthalene and its derivatives were pivotal. While the direct oxidation of naphthalene often leads to phthalic anhydride (B1165640), the oxidation of acenaphthene, a tricyclic aromatic hydrocarbon also found in coal tar, provided a direct route to 1,8-naphthalic anhydride[4]. This process, often employing oxidizing agents like chromic acid or catalytic oxidation over vanadium pentoxide, became a key industrial method for producing the anhydride, the immediate precursor to a vast family of naphthalic acid derivatives[4][5][6].

The subsequent derivatization of naphthalic anhydride, primarily through reactions with amines to form naphthalimides, opened the door to a wide array of applications. These derivatives were initially explored for their properties as dyes and pigments, owing to their robust and often fluorescent nature. The 20th century saw a surge in research into the synthesis and application of these compounds, leading to their use as fluorescent brightening agents, optical sensors, and eventually, as biologically active molecules with significant potential in medicine.

Quantitative Data on Naphthalic Acid Derivatives

The versatility of the naphthalic acid scaffold allows for fine-tuning of its physicochemical and biological properties through chemical modification. The following tables summarize key quantitative data for representative naphthalic acid derivatives, focusing on their anticancer activity and photophysical properties.

Table 1: Anticancer Activity of Selected Naphthalimide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Amonafide | HCT116 | ~20 | [7] |

| R16 | HCT116 | ~20 | [7] |

| Mitonafide analog (ortho-carborane 33) | HepG2 | 4.77 | [8] |

| Pinafide analog (compound 9) | HepG2 | 3.10 | [8] |

| Compound 5e | H1975 (Lung Cancer) | 16.56 | [9] |

| Compound 8d | HeLa | 2.23 | [10] |

| Compound 8l | A549 (Lung Cancer) | 2.67 | [10] |

| Compound 3a | SMMC-7721 (Hepatoma) | < Amonafide | [11] |

| Compound 3c | HepG2, SMMC-7721 | Most potent of series | [11] |

Table 2: Photophysical Properties of Selected Naphthalimide Dyes

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| 4-methoxy-N-(2-hydroxy-1-hydroxymethylethyl) naphthalimide (MHHNA) | - | - | - | 0.73 | [12] |

| Covalent Fluorescent Polyurethane (PU-MHHNA) | Acetone | 362 | 435 | 0.92 | [12] |

| Naphthalimide derivative 4 | - | - | 465 | 0.83 | [13] |

| 4-carbazolyl-N-methyl-1,8-naphthalimide | CHCl3 | - | 414-423 | - | [5] |

| 4-amino-1,8-naphthalimide derivatives | Various | - | - | 0.45 - 0.65 | [14] |

Key Experimental Protocols

The synthesis of naphthalic acid derivatives typically involves the reaction of naphthalic anhydride with a primary amine to form the corresponding naphthalimide. Further modifications can be made to the naphthalimide ring or the N-substituent. Below are detailed methodologies for the synthesis of key naphthalic acid derivatives.

Synthesis of N-n-Butyl-4-bromo-1,8-naphthalimide

This protocol describes the synthesis of a common intermediate used in the preparation of various functionalized naphthalimides.

-

Materials: 4-Bromo-1,8-naphthalic anhydride, n-butylamine, ethanol (B145695).

-

Procedure:

-

Suspend 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) in ethanol (250 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add n-butylamine (60 mmol, 4.4 g) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethanol to yield N-n-butyl-4-bromo-1,8-naphthalimide as a light-yellow solid.[15]

-

Synthesis of 4-Amino-N-substituted-1,8-naphthalimides

This general two-step process is used to introduce an amino group at the 4-position of the naphthalimide ring.

-

Materials: 4-Halogeno-1,8-naphthalic acid anhydride (e.g., 4-bromo- or 4-chloro-), a primary amine (R-NH2), a suitable solvent (e.g., water, glacial acetic acid, or dimethylformamide), and aqueous ammonia (B1221849).

-

Step 1: Formation of N-substituted 4-halogeno-naphthalimide

-

Heat the 4-halogeno-1,8-naphthalic acid anhydride with the primary amine in the chosen solvent at a temperature ranging from 50°C to 150°C.

-

-

Step 2: Amination

-

React the resulting N-substituted 4-halogeno-naphthalimide with aqueous ammonia in a sealed vessel under pressure.

-

The reaction is typically carried out at a temperature between 120°C and 200°C.

-

The final product, a 4-amino-N-substituted-1,8-naphthalimide, can be isolated and purified.[8]

-

Synthesis of α-Naphthoic Acid

This protocol describes a classic method for the preparation of 1-naphthoic acid.

-

Materials: α-Bromonaphthalene, magnesium turnings, anhydrous ether, benzene, solid carbon dioxide (dry ice), sulfuric acid, sodium hydroxide, toluene (B28343).

-

Procedure:

-

Prepare a Grignard reagent from α-bromonaphthalene and magnesium turnings in a mixture of anhydrous ether and benzene.

-

Pour the Grignard solution onto an excess of crushed solid carbon dioxide with stirring.

-

After the mixture has warmed to room temperature, add water to dissolve the magnesium salts.

-

Acidify the aqueous layer with sulfuric acid to precipitate the crude α-naphthoic acid.

-

Extract the product with ether, and then extract the ether solution with aqueous sodium hydroxide.

-

Acidify the alkaline extract to precipitate the α-naphthoic acid.

-

Collect the crude acid by filtration, wash with water, and dry.

-

Recrystallize the crude product from hot toluene to obtain pure α-naphthoic acid.[14]

-

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Naphthalic acid derivatives exert their biological effects through various mechanisms, including the induction of cell cycle arrest and the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex processes.

Caption: Naphthalimide-induced G2/M cell cycle arrest pathway.

Caption: Inhibition of the STAT3 signaling pathway by a naphthalene derivative.

Caption: General experimental workflow for the synthesis and evaluation of naphthalic acid derivatives.

Conclusion

The journey of naphthalic acid derivatives, from their origins in 19th-century coal tar chemistry to their current status as sophisticated molecules with diverse applications, is a testament to the enduring power of organic synthesis. For researchers in materials science and drug discovery, the naphthalic acid scaffold continues to be a source of inspiration, offering a versatile platform for the design of novel functional materials and therapeutic agents. This guide has provided a comprehensive overview of their history, key quantitative properties, synthetic methodologies, and mechanisms of action, with the aim of empowering the next generation of scientific innovation in this exciting field.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Naphthalene - Wikipedia [en.wikipedia.org]

- 3. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US2379032A - Process for the preparation of naphthalic acids - Google Patents [patents.google.com]

- 5. US1692126A - Catalytic oxidation of naphthalene - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. Naphthalimides Induce G2 Arrest Through the ATM-Activated Chk2-Executed Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4172202A - Process for the preparation of 4-amino-1,8-naphthalimides - Google Patents [patents.google.com]

- 9. A historical detective story: 120 year old crystals - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 11. 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naphthalimide derivative attenuates tumor growth of wild-type p53-expressing U87 glioma cells in vitro and in vivo through a biphasic dose-dependent mechanism: A switch from cell cycle to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Naphthoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations of 4-Amino-1-naphthoic Acid Molecular Orbitals: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of 4-Amino-1-naphthoic acid, a molecule of interest in drug development and materials science. The strategic placement of an amino group and a carboxylic acid group on the naphthalene (B1677914) core significantly influences its electronic properties. Understanding these properties through computational methods is crucial for predicting its reactivity, stability, and potential interactions with biological targets.

This document outlines the computational methodologies, presents key findings from theoretical calculations, and visualizes the underlying workflows and concepts for researchers, scientists, and professionals in the field of drug development.

Introduction to Molecular Orbital Theory in Drug Discovery

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In drug design, HOMO-LUMO analysis helps in understanding how a drug molecule might interact with a biological receptor. For instance, the ability of a molecule to donate or accept electrons can be crucial for forming bonds with a receptor site.

Computational Methodology

The electronic properties of 4-Amino-1-naphthoic acid can be effectively studied using Density Functional Theory (DFT), a computational quantum mechanical modeling method.

Experimental Protocol: DFT Calculation Workflow

-

Molecular Geometry Optimization:

-

The initial 3D structure of 4-Amino-1-naphthoic acid is constructed using molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common approach is to use the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311G(d,p).[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Single-Point Energy Calculation:

-

With the optimized geometry, a single-point energy calculation is carried out to determine the electronic properties. This calculation provides energies of the molecular orbitals, including the HOMO and LUMO.

-

-

Analysis of Molecular Orbitals:

-

The output of the single-point energy calculation is analyzed to identify the HOMO and LUMO energies.

-

The spatial distribution of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

-

Visualization of the Computational Workflow

The following diagram illustrates the typical workflow for calculating the molecular orbitals of 4-Amino-1-naphthoic acid using DFT.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

The Multifaceted Biological Potential of Aminonaphthoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aminonaphthoic acid scaffold and its derivatives, particularly aminonaphthoquinones, have emerged as a promising class of compounds with a diverse range of biological activities. Extensive research has highlighted their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Derivatives of aminonaphthoic acid have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase I and II.

Quantitative Anticancer Activity Data

The anticancer efficacy of various aminonaphthoic acid and aminonaphthoquinone derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Aminonaphthoquinone-benzamides | Compound 5e | MDA-MB-231 (Breast) | 0.4 | [1] |

| HT-29 (Colon) | Not specified, but potent | [1] | ||

| Compound 5l | MDA-MB-231 (Breast) | 0.4 | [1] | |

| Benzo[a]phenazine derivatives | Compound 6 | MCF-7 (Breast) | 11.7 | [2] |

| HepG2 (Liver) | 0.21 | [2] | ||

| A549 (Lung) | 1.7 | [2] | ||

| 2-Amino-1,4-Naphthoquinone | Compound 5i | A549 (Lung) | 6.15 | [3] |

| Camptothecin (B557342) Derivatives (for comparison) | SN-38 | HT-29 (Colon) | 0.0088 | [4] |

| Topotecan (TPT) | HT-29 (Colon) | 0.033 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Aminonaphthoic acid derivatives

-

Human cancer cell lines (e.g., MDA-MB-231, A549, HT-29)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the aminonaphthoic acid derivatives and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

Many aminonaphthoquinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the regulation of the Bcl-2 family of proteins, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-xL[5]. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a caspase cascade that culminates in cell death.

Certain aminonaphthoic acid derivatives function as topoisomerase inhibitors, targeting enzymes that are crucial for managing DNA topology during replication and transcription[2]. By stabilizing the topoisomerase-DNA complex, these compounds prevent the re-ligation of the DNA strands, leading to DNA damage and ultimately, apoptosis.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Aminonaphthoic acid derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Amino acid 1,4-naphthoquinone | Compound 6 | Staphylococcus aureus | 3.9 | [6] |

| Compounds 4-8, 14 | Reference strains | ≤24.7 | [6] | |

| Compound 7, 8 | S. aureus (clinical isolate) | 49.7 | [6] | |

| Compound 14 | E. coli (clinical isolate) | 24.7 | [6] | |

| 1-Aminoalkyl-2-naphthols | Compound 3 | Pseudomonas aeruginosa MDR1 | 10 | [7] |

| Compound 3 | Staphylococcus aureus MDR | 100 | [7] | |

| Compound 2 | Penicillium notatum | 400 | [7] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Aminonaphthoic acid derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Perform a serial two-fold dilution of the aminonaphthoic acid derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain derivatives of aminonaphthoic acid have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is a key parameter.

| Compound Class | Derivative Example | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Thiourea derivatives of naproxen | Compound 1 | 10 | ~55 (at 4h) | [8] |

| Compound 4 | 10 | ~65 (at 4h) | [8] | |

| Compound 7 | 10 | ~70 (at 4h) | [8] | |

| 1,3,5-triazine derivatives | Compound 1 | 200 | 96.31 (at 4h) | [9] |

| Compound 3 | 200 | 99.69 (at 4h) | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Aminonaphthoic acid derivatives

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the animals into control, standard, and test groups.

-

Compound Administration: Administer the vehicle (control), standard drug, or aminonaphthoic acid derivatives to the respective groups, typically intraperitoneally or orally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Signaling Pathway in Anti-inflammatory Activity: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some aminonaphthoic acid derivatives may exert their anti-inflammatory effects by inhibiting this pathway, for instance, by preventing the phosphorylation of IκBα. A study on a small molecule inhibitor of the NF-κB pathway showed an IC50 value of 172.2 ± 11.4 nM for NF-κB activity inhibition[10].

Neuroprotective Activity: Shielding Neurons from Damage

Aminonaphthoquinone derivatives have demonstrated the ability to protect neuronal cells from damage induced by neurotoxins, such as amyloid-beta (Aβ), a key player in Alzheimer's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and death.

Quantitative Neuroprotective Activity Data

The neuroprotective effects are often evaluated by measuring the viability of neuronal cells exposed to a neurotoxin in the presence of the test compound.

| Compound Class | Derivative Example | Cell Line | Neurotoxin | Cell Viability (%) | Reference |

| Aminonaphthoquinone | Compound 10 | SH-SY5Y | Aβ42 (1 µM) | 93.38 ± 1.69 | [11] |

| Compound 12 | SH-SY5Y | Aβ42 (1 µM) | 88.66 ± 1.54 | [11] | |

| Compound 16 | SH-SY5Y | Aβ42 (1 µM) | 87.38 ± 2.32 | [11] | |

| Compound 18 | SH-SY5Y | Aβ42 (1 µM) | 88.80 ± 2.12 | [11] | |

| Geniposide (for comparison) | SY5Y-APP695swe | - | ~122 (at 100µM) | [12] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases.

Materials:

-

Aminonaphthoic acid derivatives

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Neurotoxin (e.g., Amyloid-beta 1-42 peptide)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of the aminonaphthoic acid derivatives for a specified duration (e.g., 2 hours).

-

Neurotoxin Exposure: Add the neurotoxin (e.g., Aβ42) to the wells and incubate for 24 hours.

-

Cell Viability Assessment: Perform the MTT assay as described in section 1.2 to determine cell viability.

-

Data Analysis: Compare the viability of cells treated with the aminonaphthoic acid derivatives and the neurotoxin to cells treated with the neurotoxin alone.

Signaling Pathway in Neuroprotection: SIRT1/BACE1 Modulation

Recent studies suggest that some aminonaphthoquinone derivatives may exert their neuroprotective effects by modulating the SIRT1 and BACE1 pathways[11]. SIRT1 (Sirtuin 1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. BACE1 (Beta-secretase 1) is an enzyme involved in the production of amyloid-beta peptides. Activation of SIRT1 and inhibition of BACE1 are considered promising therapeutic strategies for Alzheimer's disease. Some aminonaphthoquinone derivatives have been shown to activate SIRT1 and reduce BACE1 activity in neuronal cells exposed to Aβ42[11].

Conclusion and Future Directions

Aminonaphthoic acid derivatives, particularly aminonaphthoquinones, represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration warrants further investigation. Future research should focus on elucidating the precise structure-activity relationships to optimize their therapeutic potential and minimize off-target effects. Furthermore, in-depth studies on their pharmacokinetic and pharmacodynamic profiles are crucial for their translation into clinical applications. The development of novel derivatives with enhanced specificity and bioavailability holds the key to unlocking the full therapeutic promise of this remarkable chemical scaffold.

References

- 1. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a naphthoquinone analog on tumor growth and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effects of Geniposide in SH-SY5Y Cells and Primary Hippocampal Neurons Exposed to Aβ42 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Regioselective Synthesis of Substituted Naphthoic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the regioselective synthesis of substituted naphthoic acids. These compounds are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the development of novel therapeutics and functional materials. This document outlines various synthetic strategies, presents quantitative data for comparative analysis, provides detailed experimental protocols for key reactions, and visualizes complex workflows and biological signaling pathways.

I. Synthetic Methodologies and Data Presentation

The regioselective synthesis of substituted naphthoic acids can be achieved through several strategic approaches. The choice of method depends on the desired substitution pattern, available starting materials, and scalability. Below is a summary of the most effective methods, with their quantitative data presented for easy comparison.

Table 1: Comparative Overview of Regioselective Synthesis Methods for Substituted Naphthoic Acids

| Synthesis Route | Starting Material | Key Reagents & Conditions | Regioselectivity | Yield (%) | Purification Method |

| Grignard Carboxylation | 1-Bromonaphthalene (B1665260) | 1. Mg, I₂ (cat.), Et₂O, reflux2. CO₂ (dry ice), -78 °C to RT3. H₃O⁺ | Exclusive to the position of the bromine substituent. | 68-70 | Recrystallization from toluene (B28343).[1] |

| Oxidation of Alkylnaphthalenes | 1-Methylnaphthalene | Co(OAc)₂, Mn(OAc)₂, NaBr, Acetic Acid, O₂, 120-140 °C, high pressure | Exclusive to the position of the alkyl group. | ~80-93 | Recrystallization.[2] |

| Directed ortho-Metalation (DoM) | 1-Methoxynaphthalene (B125815) | 1. n-BuLi, TMEDA, Et₂O, 0 °C to RT2. CO₂ (dry ice), -78 °C3. H₃O⁺ | Primarily at the C2 position. | High (not specified) | Acid-base extraction and recrystallization. |

| Kolbe-Schmitt Reaction | 2-Naphthol | 1. NaOH or KOH to form naphthoxide2. CO₂, high temperature and pressure | Mixture of 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid. Ratio is condition-dependent. | Varies | Acidification and recrystallization. |

| Diels-Alder Cycloaddition | Substituted diene and dienophile | Heat or Lewis acid catalyst | High, determined by the substituents on the diene and dienophile. | Good to excellent | Column chromatography. |

| Suzuki-Miyaura Coupling | Bromo-substituted naphthoic acid ester and Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 80-100 °C | Exclusive to the position of the bromine substituent. | Good to excellent | Column chromatography. |

| Lewis-Acid Mediated Rearrangement | Oxabenzonorbornadiene | Lewis Acid (e.g., BF₃·OEt₂) | Regioselective formation of 1-hydroxy-2-naphthoic acid esters. | Good to excellent | Not specified |

| Rhodium-Catalyzed C-H Activation | Substituted Naphthalene | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, Carboxylic Acid, heat | Regioselectivity depends on the directing group and reaction conditions. | Good to excellent | Column chromatography. |

II. Experimental Protocols

Detailed methodologies for key regioselective syntheses are provided below.

Grignard Carboxylation of 1-Bromonaphthalene

This classical method provides a reliable route to 1-naphthoic acid.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents) and a crystal of iodine. Add anhydrous diethyl ether to cover the magnesium. Dissolve 1-bromonaphthalene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction. Once initiated, add the remaining 1-bromonaphthalene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

Carboxylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add crushed dry ice in excess to the vigorously stirred solution. Allow the reaction mixture to warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and extract the 1-naphthoic acid with an aqueous solution of 1 M NaOH (3x). Acidify the combined basic extracts with concentrated HCl to precipitate the crude 1-naphthoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from toluene to yield 1-naphthoic acid (68-70% yield).[1]

Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene

DoM is a powerful strategy for the regioselective functionalization of aromatic rings. The methoxy (B1213986) group directs lithiation to the C2 position.

Experimental Protocol:

-

Lithiated Intermediate Formation: In a flame-dried, nitrogen-purged flask, dissolve 1-methoxynaphthalene (1.0 equivalent) in anhydrous diethyl ether. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) and cool the mixture to 0 °C. Slowly add n-butyllithium (1.2 equivalents) dropwise. After the addition, allow the reaction to stir at room temperature for 2-4 hours.

-

Carboxylation: Cool the reaction mixture to -78 °C and carefully add an excess of crushed dry ice. Allow the mixture to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water. Separate the layers and wash the aqueous layer with diethyl ether. Acidify the aqueous layer with 1 M HCl to precipitate the 2-methoxy-1-naphthoic acid. Extract the product with ethyl acetate (B1210297) (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Naphthoic Acids

This palladium-catalyzed cross-coupling reaction is highly efficient for creating C-C bonds. This example shows the synthesis of a precursor to an aryl-substituted naphthoic acid.

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask, combine the bromo-substituted naphthoic acid ester (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium phosphate (B84403) (2.0 equivalents).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (2 mol%) and a suitable phosphine (B1218219) ligand such as SPhos (4 mol%).

-

Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (B91453) and degassed water. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography. The resulting ester can then be hydrolyzed to the corresponding naphthoic acid.

III. Visualization of Workflows and Signaling Pathways

Synthetic Workflows

References

Methodological & Application

Application Notes and Protocols for 4-Amino-1-naphthoic acid as a Fluorescent Marker

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-naphthoic acid is a naphthalene-derived molecule with potential as a fluorescent marker for biomolecules. Its structure combines the aromatic naphthalene (B1677914) core, which provides intrinsic fluorescence, with an amino group at the 4-position and a carboxylic acid group at the 1-position. The amino group, an electron-donating moiety, is anticipated to enhance the fluorescence properties of the naphthalene ring system through intramolecular charge transfer (ICT), a phenomenon observed in similarly structured fluorophores like 4-amino-1,8-naphthalimides. The carboxylic acid functionality provides a convenient handle for covalent conjugation to primary amines in biomolecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues.

These application notes provide a comprehensive overview of the potential uses of 4-Amino-1-naphthoic acid as a fluorescent labeling reagent. Due to the limited availability of specific experimental data for this compound in the current scientific literature, the provided protocols are based on established methodologies for analogous carboxylic acid-containing fluorescent dyes and may require optimization for specific applications.

Principle of Operation

The utility of 4-Amino-1-naphthoic acid as a fluorescent marker is based on a two-stage process:

-

Activation of the Carboxylic Acid: The carboxylic acid group is chemically activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS.[1]

-

Nucleophilic Attack by Primary Amines: The activated ester readily reacts with primary amines on the target biomolecule under mild pH conditions to form a stable amide bond, covalently attaching the fluorescent marker.[1]

The resulting labeled biomolecule can then be detected and quantified based on the fluorescence of the 4-Amino-1-naphthoic acid moiety.

Data Presentation

Table 1: Expected Photophysical Properties of 4-Amino-1-naphthoic acid

| Parameter | Expected Value/Range | Notes |

| Excitation Maximum (λex) | ~320 - 360 nm | Based on data for other aminonaphthalene derivatives.[2] Requires experimental determination. |

| Emission Maximum (λem) | ~400 - 480 nm | Expected to be sensitive to solvent polarity. Requires experimental determination. |

| Stokes Shift | Moderate to Large | The difference between λex and λem is expected to be significant due to the ICT character. |

| Quantum Yield (ΦF) | Variable | Highly dependent on the local environment (solvent polarity, binding to a macromolecule). |

| Molar Extinction Coefficient (ε) | > 5,000 M⁻¹cm⁻¹ | Typical for naphthalene-based chromophores. |

Table 2: Comparison with an Analogous Fluorophore (4-Amino-1,8-naphthalimide, 4APNI)

| Parameter | 4-Amino-1-naphthoic acid (Expected) | 4-Amino-1,8-naphthalimide (in Methanol)[3] |

| Excitation Maximum (λex) | ~320 - 360 nm | Not specified |

| Emission Maximum (λem) | ~400 - 480 nm | 538 nm |

| Quantum Yield (ΦF) | Variable | Decreases with increasing solvent polarity[3] |

Note: The data for 4-Amino-1,8-naphthalimide is provided for comparative purposes only to illustrate the potential influence of the 4-amino group on a naphthalene core. These values should not be used as direct substitutes for experimentally determined values for 4-Amino-1-naphthoic acid.

Experimental Protocols

Protocol 1: Activation of 4-Amino-1-naphthoic acid with EDC/NHS

This protocol describes the preparation of the amine-reactive N-hydroxysuccinimide (NHS) ester of 4-Amino-1-naphthoic acid.

Materials:

-

4-Amino-1-naphthoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)[1]

Procedure:

-

Dissolve 4-Amino-1-naphthoic acid in the Activation Buffer to a final concentration of 10-50 mM.

-

Prepare fresh solutions of EDC and NHS in the Activation Buffer.

-

Add a 1.2 to 1.5-fold molar excess of NHS to the 4-Amino-1-naphthoic acid solution.

-

Add a 1.5 to 2.0-fold molar excess of EDC to the mixture.

-

Incubate the reaction for 15-60 minutes at room temperature.

-

The resulting solution containing the activated 4-Amino-1-naphthoic acid NHS ester is now ready for conjugation to the target biomolecule. For applications sensitive to the presence of EDC and its byproducts, purification of the NHS ester may be necessary.

Protocol 2: Labeling of Proteins with Activated 4-Amino-1-naphthoic acid

This protocol outlines the general procedure for conjugating the activated fluorescent marker to a protein.

Materials:

-

Activated 4-Amino-1-naphthoic acid NHS ester solution (from Protocol 1)

-

Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0). Note: The buffer must be free of primary amines (e.g., Tris).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)[1]

-

Size-exclusion chromatography column for purification

Procedure:

-

Add the activated 4-Amino-1-naphthoic acid NHS ester solution to the protein solution. The molar ratio of the dye to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point is a 5-20 fold molar excess of the dye).

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer for the protein.

-

Collect the protein-containing fractions and determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the fluorescent dye at its absorbance maximum.

Mandatory Visualizations

Caption: Experimental workflow for labeling proteins with 4-Amino-1-naphthoic acid.

Caption: Chemical logic of amide bond formation for fluorescent labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Application Note: High-Sensitivity Amino Acid Analysis via Pre-column Derivatization with 4-Amino-1-naphthoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the sensitive quantification of primary amino acids using 4-Amino-1-naphthoic acid as a pre-column derivatization agent for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. Most amino acids lack a strong native chromophore or fluorophore, making their direct detection challenging. This protocol addresses this limitation by covalently bonding a fluorescent 4-amino-1-naphthoyl moiety to the primary amine group of amino acids. The method involves a two-step process: the activation of 4-Amino-1-naphthoic acid to its N-hydroxysuccinimide (NHS) ester, followed by its reaction with the amino acid sample in a slightly alkaline environment to yield stable, highly fluorescent derivatives. This derivatization strategy significantly enhances detection sensitivity and selectivity, making it suitable for analyzing amino acids in complex biological and pharmaceutical samples.

Principle of the Method

The derivatization process is a two-step chemical reaction. First, the carboxylic acid group of 4-Amino-1-naphthoic acid is activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a reactive 4-Amino-1-naphthoic acid NHS ester. This activated ester is then introduced to the amino acid sample. Under slightly alkaline conditions (pH 8.0-9.0), the deprotonated primary amino group of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the displacement of the NHS leaving group and the formation of a stable, highly fluorescent amide bond between the 4-amino-1-naphthoyl group and the amino acid. The resulting derivatives can be effectively separated by RP-HPLC and quantified using a fluorescence detector.

Materials and Reagents

-

Amino Acid Standards

-

4-Amino-1-naphthoic acid (CAS: 32018-87-4)

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Borate (B1201080) Buffer (0.1 M, prepare with boric acid and adjust to pH 8.5 with NaOH)

-

HPLC Grade Acetonitrile (ACN)

-

HPLC Grade Water

-

Trifluoroacetic acid (TFA) or Formic Acid (FA)

-

HPLC System with Fluorescence Detector

-

Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)

-

Standard laboratory glassware, filters, and vials

Experimental Protocols

Preparation of Activated 4-Amino-1-naphthoic acid N-hydroxysuccinimide Ester (4-ANA-NHS)

Note: This procedure should be performed by personnel with appropriate training in synthetic chemistry in a fume hood.

-

In a clean, dry round-bottom flask, dissolve 4-Amino-1-naphthoic acid and N-hydroxysuccinimide (in a 1:1.1 molar ratio) in a minimal amount of anhydrous DMF.

-

Cool the solution in an ice bath (0-4 °C).

-

Slowly add DCC (in a 1:1.1 molar ratio to the 4-Amino-1-naphthoic acid) to the solution while stirring.

-

Allow the reaction to stir in the ice bath for 1 hour, then let it warm to room temperature and stir overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the precipitate by filtration.

-

The resulting filtrate containing the 4-ANA-NHS ester can be used directly or purified further by recrystallization if necessary.

-

For storage, prepare aliquots of a 10 mg/mL solution of 4-ANA-NHS in anhydrous DMF or DMSO. Store at -20°C, protected from light and moisture.

Sample Preparation

-

Ensure the amino acid sample (or standard) is dissolved in a suitable buffer.

-

If the sample contains primary amines (e.g., Tris buffer), it must be exchanged for a non-amine-containing buffer (e.g., phosphate (B84403) or borate buffer) using techniques like solid-phase extraction or buffer exchange columns.

-

For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. The acid must then be removed by evaporation under vacuum. Reconstitute the dried hydrolysate in HPLC grade water or a suitable buffer.

Amino Acid Derivatization Protocol

-

In a microcentrifuge tube or autosampler vial, mix the following:

-

10 µL of amino acid standard or sample solution.

-

80 µL of 0.1 M Borate Buffer (pH 8.5).

-

-

Add 10 µL of the 10 mg/mL 4-ANA-NHS ester solution (prepared in 3.1.7).

-

Vortex the mixture immediately for 30 seconds.

-

Incubate the reaction mixture at a controlled temperature (e.g., start with 50°C) for a set time (e.g., start with 20 minutes). Protect the mixture from light.

-

After incubation, cool the mixture to room temperature.

-

The sample is now ready for injection into the HPLC system. If necessary, the reaction can be quenched by adding a small amount of an acid (e.g., 10 µL of 1% TFA).

HPLC Analysis Conditions (Suggested Starting Point)

-

Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 10 µL

-

Fluorescence Detector Settings:

-

Excitation: ~320-350 nm (Requires optimization)

-

Emission: ~480-520 nm (Requires optimization)

-

-

Suggested Gradient:

Time (min) % Mobile Phase B 0.0 10 25.0 70 28.0 90 30.0 90 30.1 10 | 35.0 | 10 |

Data Presentation and Performance

Quantitative analysis relies on the construction of a calibration curve using known concentrations of amino acid standards. The peak area of the derivatized amino acid is plotted against its concentration. The performance characteristics of this method, such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery, must be determined experimentally. The table below presents hypothetical, yet typical, performance data for a validated HPLC fluorescence method.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 10 - 100 fmol |

| Limit of Quantification (LOQ) | 30 - 300 fmol |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 90 - 110% |

Disclaimer: The quantitative data presented are estimates based on similar derivatization methods and require experimental validation.

Optimization and Limitations

-

pH: The pH of the reaction buffer is critical for efficient derivatization. An optimal range of 8.0-9.0 ensures the primary amine of the amino acid is sufficiently nucleophilic.

-

Reaction Time & Temperature: Incubation time and temperature may need to be optimized to ensure complete derivatization for all amino acids without causing degradation of the reagent or derivatives.

-

HPLC Gradient: The suggested HPLC gradient is a starting point and should be optimized to achieve the best separation of the derivatized amino acids in a given sample matrix.

-

Fluorescence Wavelengths: The excitation and emission maxima for the 4-amino-1-naphthoyl derivatives should be determined experimentally using a spectrofluorometer to ensure maximum sensitivity.

-

Limitations: This method is specific for primary amino acids. Secondary amino acids, such as proline and hydroxyproline, will not react with the NHS ester under these conditions and would require a different derivatization strategy for analysis.

Conclusion

The pre-column derivatization of amino acids with 4-Amino-1-naphthoic acid provides a valuable and sensitive method for their quantification. The resulting 4-amino-1-naphthoyl derivatives are stable and highly fluorescent, enabling low detection limits suitable for demanding applications in research and development. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for the successful implementation and optimization of this technique.

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Amino-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 4-Amino-1-naphthoic acid as the diazo component. This document is intended for researchers in materials science, organic chemistry, and drug development who are interested in the synthesis and application of novel chromophores.

Introduction